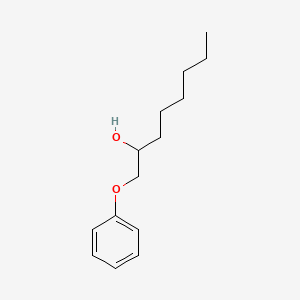
1-Phenoxyoctan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenoxyoctan-2-OL is an organic compound with the molecular formula C14H22O2. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenoxyoctan-2-OL can be synthesized through several methods. One common approach involves the reaction of phenol with 1-bromo-octane in the presence of a base, such as potassium carbonate, to form 1-phenoxyoctane. This intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.
Reaction Scheme:
- Phenol + 1-Bromo-octane → 1-Phenoxyoctane
- 1-Phenoxyoctane + H2O (acidic conditions) → this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Phenoxyoctan-2-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
1-Phenoxyoctan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: It serves as a reagent in biochemical assays and as a potential bioactive compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenoxyoctan-2-OL depends on its application. In biological systems, it may interact with cellular membranes, proteins, or enzymes, altering their function. Its phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing its activity and specificity.
Comparison with Similar Compounds
1-Phenoxyoctan-2-OL can be compared with other phenoxy alcohols, such as:
1-Phenoxypropan-2-OL: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
1-Phenoxybutan-2-OL: Another similar compound with a four-carbon chain, used in different applications due to its distinct properties.
Uniqueness: this compound’s longer carbon chain provides it with unique solubility and reactivity characteristics, making it suitable for specific industrial and research applications that shorter-chain phenoxy alcohols may not fulfill.
Properties
CAS No. |
140193-28-8 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-phenoxyoctan-2-ol |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-6-9-13(15)12-16-14-10-7-5-8-11-14/h5,7-8,10-11,13,15H,2-4,6,9,12H2,1H3 |
InChI Key |
DEGNOMNXOXOBSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(COC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


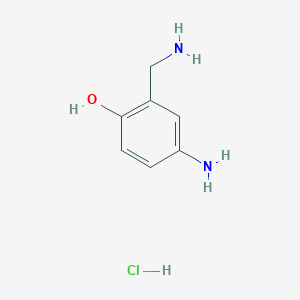

![1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)](/img/structure/B14276328.png)
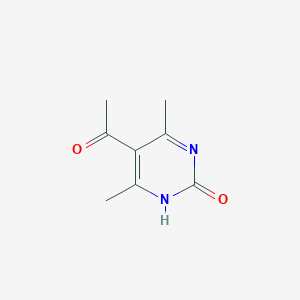
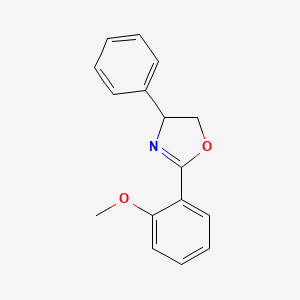
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
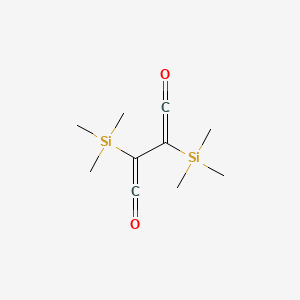
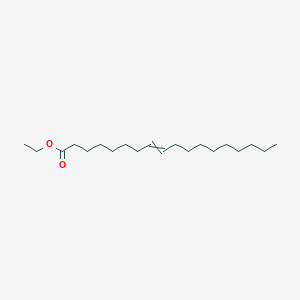
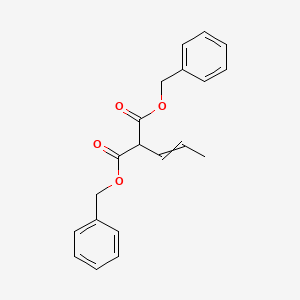
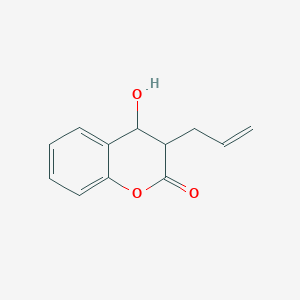
silane](/img/structure/B14276379.png)
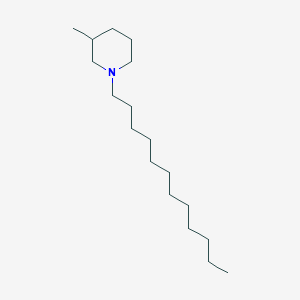

![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
